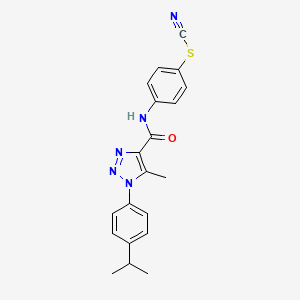

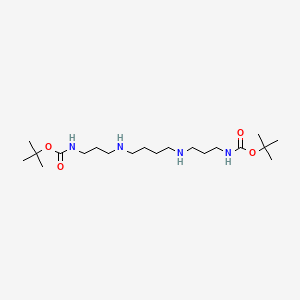

![molecular formula C18H14F3NO6 B2940914 Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 881447-42-3](/img/structure/B2940914.png)

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic compounds typically involves multiple steps, each introducing a new functional group or building up the carbon skeleton. Techniques such as catalytic protodeboronation or Suzuki–Miyaura coupling might be involved in the synthesis of similar compounds.Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the amino group (-NH2) is a common site of reactivity, and can participate in a variety of reactions, including coupling reactions .科学的研究の応用

Antimicrobial Activity

The synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives, via a solvent-free condensation process involving similar pyran derivatives, demonstrated notable in vitro antimicrobial activity against various bacterial and fungal strains. This innovative method highlights the potential of these compounds in developing new antimicrobial agents. The reaction employed pentafluorophenylammonium triflate as an organocatalyst, emphasizing the high yields, simplicity, and environmentally friendly conditions of the synthesis process (Ghashang, Mansoor, & Aswin, 2013).

Corrosion Inhibition

Research on pyran derivatives, including similar compounds, revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, acting through an adsorption mechanism that follows the Langmuir isotherm. The study combines weight loss, electrochemical measurements, and surface analysis techniques, demonstrating the potential of these derivatives in corrosion protection applications (Saranya et al., 2020).

Synthesis of Fluorinated Compounds

The development of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction showcases the versatility of similar pyran compounds in synthesizing fluorinated fused heterocyclic compounds. This methodology underlines the impact of catalysts and solvents on reaction efficiency, offering pathways to novel fluorinated compounds (Wang et al., 2012).

Synthesis of Heterocyclic Compounds

The reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents has led to the formation of a variety of heterocyclic compounds, including 1,6-diazanaphthalene and pyrano[2,3-d]pyridine derivatives. This demonstrates the potential of pyran derivatives as precursors in synthesizing a wide range of heterocyclic compounds, which could have applications in pharmaceuticals and materials science (Harb et al., 1989).

作用機序

Target of action

Many bioactive compounds work by binding to specific proteins or receptors in the body. The targets of a compound are often determined by its chemical structure. For example, compounds containing an indole nucleus have been found to bind with high affinity to multiple receptors .

Mode of action

The mode of action of a compound refers to how it interacts with its target to produce a biological effect. This can involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA .

Biochemical pathways

Biochemical pathways are a series of chemical reactions that take place in a cell. The compound could affect various biochemical pathways depending on its targets. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

特性

IUPAC Name |

methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO6/c1-26-17(25)13-12(8-2-4-9(5-3-8)18(19,20)21)15-14(28-16(13)22)11(24)6-10(7-23)27-15/h2-6,12,23H,7,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELPRWIHSIBMBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C(F)(F)F)OC(=CC2=O)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2940831.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940832.png)

![3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide](/img/structure/B2940838.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]propane-1-sulfonamide](/img/structure/B2940839.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2940845.png)

![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2940848.png)

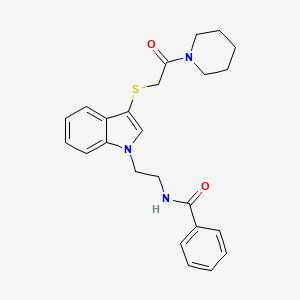

![5-(3-Oxo-3-piperidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2940850.png)

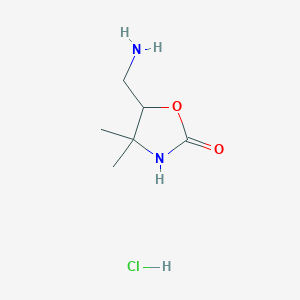

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)

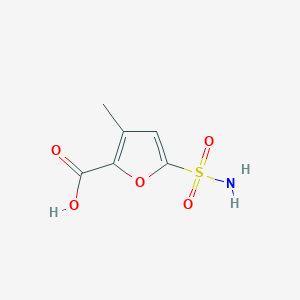

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)